N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a 5-chloro-2-methylphenyl group attached to the amide nitrogen and a 4-methoxy-2-nitrophenyl substituent at the furan ring’s 5-position.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-3-4-12(20)9-15(11)21-19(23)18-8-7-17(27-18)14-6-5-13(26-2)10-16(14)22(24)25/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUYLZDDXHJZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O4 |
| Molecular Weight | 334.75 g/mol |
| CAS Number | 81962-58-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells. The presence of both a chloro and nitro group enhances its reactivity and potential interaction with cellular macromolecules.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Induction of Apoptosis : The compound has been reported to induce apoptosis through mitochondrial pathways, which is crucial for cancer treatment.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties, although further research is required to confirm these findings.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound against different cancer cell lines and microorganisms.
Anticancer Activity
A notable study assessed the compound's effectiveness against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Moderate |
| HCT116 (Colon) | 12.8 | High |
| A549 (Lung) | 18.6 | Moderate |
The IC50 values indicate that the compound exhibits significant cytotoxicity against HCT116 cells, making it a candidate for further development as an anticancer drug.
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound has some antimicrobial potential, its efficacy varies significantly across different bacterial strains.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on HCT116 colon cancer cells. The study found that treatment with the compound led to a reduction in cell viability by over 70% after 48 hours, indicating strong anticancer properties.
Case Study 2: Antimicrobial Testing
A separate study investigated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results showed that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-methoxy-2-nitrophenyl group is distinct from nitro, sulfamoyl, or acetylated aryl groups in analogues. Methoxy groups may enhance lipophilicity compared to polar nitro or sulfamoyl groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Limitations :
- No direct evidence links the target compound to specific biological targets or assays.
- Methoxy groups may reduce metabolic stability compared to electron-withdrawing substituents like nitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
